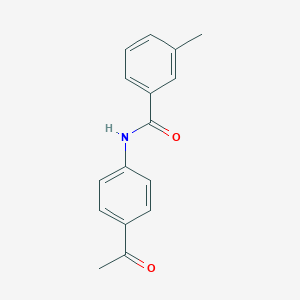
N-(4-acetylphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-3-methylbenzamide” is a chemical compound. Its molecular formula is C15H13NO2 . It is related to other compounds such as “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide” involves the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine . Another study reported the Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide”, resulting in "1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones" .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C15H13NO2 . It is related to “N-(4-acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide” which has a molecular formula of C16H14ClNO4S .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, “N-(4-acetylphenyl)benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 326.8±25.0 °C at 760 mmHg, and a molar refractivity of 70.9±0.3 cm3 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- N-(4-acetylphenyl)-3-methylbenzamide has been studied in the context of chemical synthesis and reactions. For instance, its derivatives have been explored in the formation of various chemical compounds. One such reaction is the aza-Wittig reaction, where derivatives of N-(2-acetylphenyl)-2-azidobenzamide, similar to this compound, are used to synthesize 4-methylene-4H-3,1-benzoxazines, showcasing its utility in creating complex chemical structures (Fresneda et al., 2007).
Organometallic Chemistry
- In organometallic chemistry, derivatives of this compound have been investigated. For example, reactions involving ortho-manganated aryl-ketones, aldehydes, and amides with alkynes have been studied, leading to new methods for synthesizing inden-1-ols and indenones. These studies demonstrate the compound's relevance in the field of organometallic chemistry and its potential for creating novel organometallic compounds (Robinson et al., 1989).
Analytical Chemistry and Pharmacological Study
- In analytical chemistry and pharmacological studies, similar compounds have been used to investigate their pharmacological properties and metabolic pathways. For example, the study of N-methyl and N,N-dimethylbenzamides and their metabolic conversion to N-hydroxymethyl compounds has provided insights into the stability and metabolism of these compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Ross et al., 1983).
Pharmacokinetics and Safety of Similar Compounds
- Research has been conducted on the pharmacokinetics and safety of similar compounds like N,N-diethyl-3-methylbenzamide (DEET), used in personal care products. These studies have provided valuable data on the skin penetration, biodistribution, metabolism, and safety aspects of such compounds, which can be instrumental in evaluating the safety profile of this compound related derivatives (Qiu et al., 1998).
Safety and Hazards
Orientations Futures
The future directions for the study of “N-(4-acetylphenyl)-3-methylbenzamide” could involve further investigation into its synthesis, chemical reactions, and potential biological activities. The development of greener and more efficient synthesis methods, as well as the exploration of its potential as a bioactive compound, could be areas of interest .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-4-3-5-14(10-11)16(19)17-15-8-6-13(7-9-15)12(2)18/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADFUUQGYWIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-(5-phenyl-2H-tetraazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B414405.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)
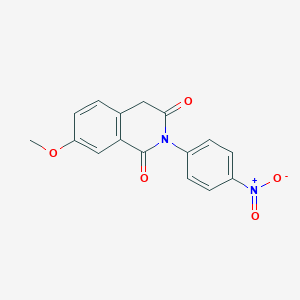
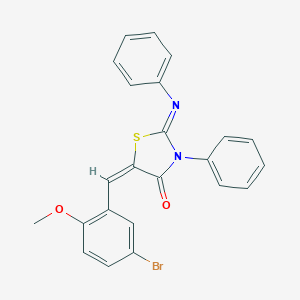
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)
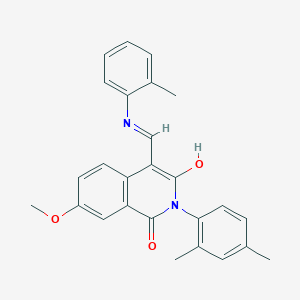
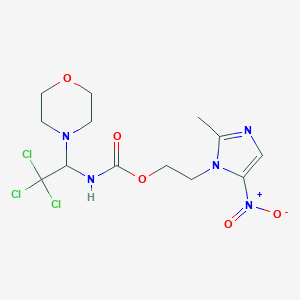
![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)
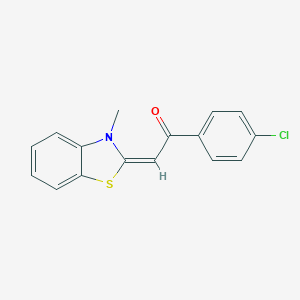
![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B414424.png)
![Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414425.png)
![(2Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B414426.png)
![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414427.png)